Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Overview
Description
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a key compound in the field of heterocyclic chemistry, involved in the synthesis of various amino derivatives of triazolopyrimidine. These compounds are synthesized through heterocyclization processes that lead to the formation of compounds with significant structural diversity. For instance, the heterocyclization of certain thiosemicarbazides with methyl iodide results in the formation of dimethylpyrimidinyl-amino[1,2,4]triazolo[1,5-a]pyrimidines. This process is indicative of the compound's role in stabilizing molecular structures through hydrogen bonding, which is crucial in hampering rearrangement processes such as the Dimroth rearrangement (Vas’kevich et al., 2006).
Antimicrobial and Antifungal Activities
The compound's derivatives have been explored for their biological activities, including antimicrobial and antifungal effects. The synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions has been studied, with these substances showing potential antimicrobial and antifungal properties in vitro (Komykhov et al., 2017).
Chemical Transformations and Reactions
The compound is involved in various chemical transformations, demonstrating its versatility in synthetic chemistry. Cyclocondensation reactions with hydroxylamine or hydrazine lead to the formation of different heterocyclic structures, showcasing the compound's ability to undergo transformations that result in the creation of novel compounds with potential pharmacological applications (Desenko et al., 1998). Additionally, the interaction of aminoazoles with Meldrum’s acid and ketones has been explored, further underscoring the compound's significance in the synthesis of heterocyclic compounds (Lipson et al., 2007).
Antiviral Applications
Explorations into the antiviral applications of derivatives of this compound have been made, with certain modifications showing promise as antiviral agents. This highlights the potential pharmaceutical applications of the compound and its derivatives, opening avenues for the development of new antiviral drugs (Ivoilova et al., 2021).
properties
IUPAC Name |
methyl 2-(2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-5-10-9-11-8(15)6(3-7(14)16-2)4-13(9)12-5/h6H,3-4H2,1-2H3,(H,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGRZYZIDGLDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(C(=O)NC2=N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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